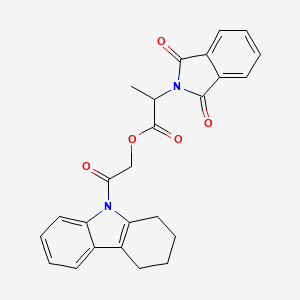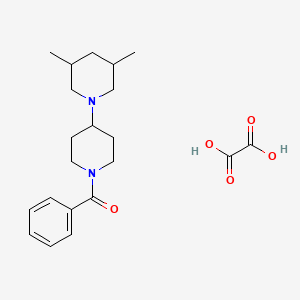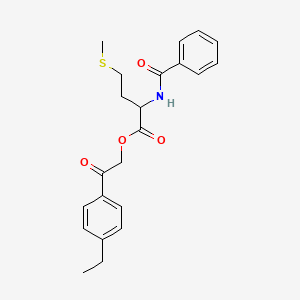![molecular formula C14H21ClN2O2S B3973987 4-chloro-N-[2-(dimethylamino)cyclohexyl]benzenesulfonamide](/img/structure/B3973987.png)
4-chloro-N-[2-(dimethylamino)cyclohexyl]benzenesulfonamide
Descripción general
Descripción
4-chloro-N-[2-(dimethylamino)cyclohexyl]benzenesulfonamide, also known as Sulfachloropyridazine, is a sulfonamide antibiotic that belongs to the class of broad-spectrum antibiotics. It is used for the treatment of bacterial infections in both humans and animals. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential applications in scientific research.
Mecanismo De Acción
4-chloro-N-[2-(dimethylamino)cyclohexyl]benzenesulfonamideyridazine works by inhibiting the synthesis of folic acid in bacteria. Folic acid is essential for the growth and replication of bacteria, and its inhibition leads to bacterial death. 4-chloro-N-[2-(dimethylamino)cyclohexyl]benzenesulfonamideyridazine targets the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid.
Biochemical and Physiological Effects:
4-chloro-N-[2-(dimethylamino)cyclohexyl]benzenesulfonamideyridazine has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of a variety of bacterial species, including both gram-positive and gram-negative bacteria. Additionally, 4-chloro-N-[2-(dimethylamino)cyclohexyl]benzenesulfonamideyridazine has been shown to have anti-inflammatory and immunomodulatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-chloro-N-[2-(dimethylamino)cyclohexyl]benzenesulfonamideyridazine has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain, making it an attractive option for researchers on a budget. Additionally, 4-chloro-N-[2-(dimethylamino)cyclohexyl]benzenesulfonamideyridazine has a broad spectrum of activity, making it useful for studying a variety of bacterial species.
However, 4-chloro-N-[2-(dimethylamino)cyclohexyl]benzenesulfonamideyridazine also has several limitations. It is known to have some toxicity in humans and animals, which can limit its use in certain experiments. Additionally, 4-chloro-N-[2-(dimethylamino)cyclohexyl]benzenesulfonamideyridazine has been shown to have some resistance in certain bacterial species, which can limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for research on 4-chloro-N-[2-(dimethylamino)cyclohexyl]benzenesulfonamideyridazine. One area of interest is the development of new analogs and derivatives of 4-chloro-N-[2-(dimethylamino)cyclohexyl]benzenesulfonamideyridazine with improved properties, such as increased potency and decreased toxicity. Additionally, there is ongoing research into the use of 4-chloro-N-[2-(dimethylamino)cyclohexyl]benzenesulfonamideyridazine in the treatment of diseases such as cancer and autoimmune disorders, which could have significant clinical implications.
Conclusion:
In conclusion, 4-chloro-N-[2-(dimethylamino)cyclohexyl]benzenesulfonamideyridazine is a well-studied compound with a wide range of applications in scientific research. Its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments have been extensively investigated. Additionally, there are several future directions for research on this compound, which could have significant clinical implications.
Aplicaciones Científicas De Investigación
4-chloro-N-[2-(dimethylamino)cyclohexyl]benzenesulfonamideyridazine has been widely used in scientific research due to its antibacterial properties. It has been used as a tool to study the mechanism of action of sulfonamide antibiotics and their effects on bacterial growth. Additionally, 4-chloro-N-[2-(dimethylamino)cyclohexyl]benzenesulfonamideyridazine has been used to investigate the role of bacteria in the development of diseases such as cancer and autoimmune disorders.
Propiedades
IUPAC Name |
4-chloro-N-[2-(dimethylamino)cyclohexyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O2S/c1-17(2)14-6-4-3-5-13(14)16-20(18,19)12-9-7-11(15)8-10-12/h7-10,13-14,16H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHLTMGFSCJGHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCCC1NS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1-(2,4,5-trimethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline oxalate](/img/structure/B3973927.png)

![N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B3973936.png)



![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B3973964.png)
![1-[1-(3,4-dimethoxybenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3973969.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide](/img/structure/B3973993.png)
![4-chloro-N-[2-(2-pyrimidinylthio)cyclohexyl]benzenesulfonamide](/img/structure/B3973998.png)

![2,3,4,5-tetrachloro-6-({[1-(2-thienyl)ethyl]amino}carbonyl)benzoic acid](/img/structure/B3974005.png)
![N-propyl-N'-[1-(2-thienyl)ethyl]urea](/img/structure/B3974009.png)
![3-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]-6-(2-phenoxyethoxy)pyridazine](/img/structure/B3974015.png)